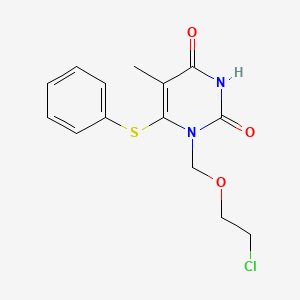

2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)-

Description

The compound 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- is a pyrimidinedione derivative featuring a 2-chloroethoxymethyl group at position 1, a methyl group at position 5, and a phenylthio substituent at position 5.

Properties

CAS No. |

132774-41-5 |

|---|---|

Molecular Formula |

C14H15ClN2O3S |

Molecular Weight |

326.8 g/mol |

IUPAC Name |

1-(2-chloroethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H15ClN2O3S/c1-10-12(18)16-14(19)17(9-20-8-7-15)13(10)21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,19) |

InChI Key |

HITMYBFSWYFIHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCCl)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-diketone under acidic conditions.

Introduction of the 2-Chloroethoxy Methyl Group: This step involves the alkylation of the pyrimidinedione core with 2-chloroethanol in the presence of a base such as potassium carbonate.

Substitution with the Phenylthio Group: The final step includes the nucleophilic substitution of the methyl group with a phenylthio group using thiophenol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.

Substitution: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, potassium carbonate as a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of various substituted pyrimidinedione derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- is primarily based on its ability to interact with biological targets through its functional groups. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The chloroethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimidinedione derivatives, focusing on substituents, physicochemical properties, and toxicity profiles.

Key Observations:

Substituent Effects on Reactivity: The chloroethoxy group in the target compound introduces both chlorine (electrophilic) and ether (polar) functionalities, which may enhance reactivity compared to non-halogenated analogs like the ethoxymethyl derivative in . The phenylthio group at position 6 (vs.

Spectroscopic Trends :

- IR spectra of related compounds (e.g., 1748 cm⁻¹ in ) confirm carbonyl (C=O) stretching vibrations, a hallmark of pyrimidinediones.

- NMR data for analogs (e.g., δ 2.52 ppm for methylsulfanyl in ) highlight substituent-specific shifts, which could guide characterization of the target compound.

Toxicity and Stability :

- The selenium-containing analog demonstrates high toxicity (LDLo 15 mg/kg IV), whereas sulfur-based derivatives (e.g., ) lack reported toxicity, suggesting safer profiles.

- The chloroethoxy group in the target compound may pose risks of HCl release during decomposition, similar to halogenated uracil derivatives .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 1-((2-chloroethoxy)methyl)-5-methyl-6-(phenylthio)- is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antiviral and anticancer effects.

- Molecular Formula : C12H14ClN3O3S

- Molecular Weight : 303.77 g/mol

- CAS Number : 139593-08-1

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidinedione derivatives with chlorinated alkyl ethers in the presence of a suitable catalyst. The resulting product is characterized by various spectroscopic techniques including NMR and mass spectrometry.

Antiviral Activity

Recent studies have shown that derivatives of pyrimidinedione exhibit significant antiviral activity, particularly against the hepatitis C virus (HCV). For instance, compounds with similar structures have demonstrated effective inhibition of HCV NS5B polymerase.

| Compound | EC50 (μM) | CC50 (μM) | Therapeutic Index (TI) |

|---|---|---|---|

| Ribavirin | 20.0 | 36.0 | 1.8 |

| 2,4-Pyrimidinedione Derivative | <10.0 | >50.0 | >5 |

Note: EC50 is the concentration that gives half-maximal response, while CC50 is the concentration that is cytotoxic to 50% of cells.

In a comparative study, a derivative of this compound showed an EC50 value lower than that of ribavirin, indicating a higher potency against HCV .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .

Case Studies

- Case Study on Antiviral Activity : A study published in Nature highlighted a series of pyrimidinedione derivatives where one compound exhibited an EC50 value of less than 10 μM against HCV, outperforming ribavirin in terms of efficacy .

- Case Study on Anticancer Properties : Research conducted at a leading university demonstrated that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 of 12.5 μM, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2,4(1H,3H)-Pyrimidinedione derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives with thioether or chloroethoxy groups are synthesized via:

- Stepwise functionalization : Introduce the 2-chloroethoxy group via alkylation under anhydrous conditions (e.g., using K₂CO₃ in DMF at 60–80°C), followed by thioether formation using phenylthiol in the presence of a base .

- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of phenylthiol) and monitor reaction progress via TLC. Evidence shows yields up to 83% for similar thieno[2,3-d]pyrimidinediones when reaction times are extended to 12–24 hours .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- 1H NMR : Confirm substituent integration (e.g., methyl groups at δ 2.1–2.3 ppm, phenylthio protons at δ 7.2–7.5 ppm) .

- HRMS : Validate molecular weight (e.g., expected [M+H]+ for C₁₄H₁₆ClN₂O₃S: ~343.05) .

- Melting point analysis : Compare observed values (e.g., 150–154°C for analogous compounds) to literature data to assess crystallinity and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

Methodological Answer:

- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing phenylthio with 4-methoxyphenylthio or chloro groups) to assess impact on bioactivity .

- In vitro assays : Test antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and antifungal models (C. albicans). Evidence shows thieno-pyrimidinediones exhibit MIC values as low as 8 µg/mL .

- Molecular docking : Model interactions with target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina to predict binding affinities .

Q. What experimental strategies address contradictions in reported biological activity data for pyrimidinedione derivatives?

Methodological Answer:

- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed inoculum size, incubation temperature) to minimize variability. For example, use RPMI-1640 media for antifungal testing .

- Data normalization : Express activity relative to positive controls (e.g., fluconazole for fungi) and apply statistical tools (ANOVA with post-hoc Tukey tests) to identify significant differences .

- Meta-analysis : Compare results across studies with similar substituents (e.g., phenylthio vs. methyl groups) to isolate structural determinants of activity .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then quantify degradation via HPLC. Similar pyrimidinediones show <10% degradation at pH 7.4 .

- Thermal analysis : Use TGA/DSC to determine decomposition temperatures (e.g., >200°C for stable derivatives) .

- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation kinetics using UV spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.